4,4'-dibromostilbene

Descripción general

Descripción

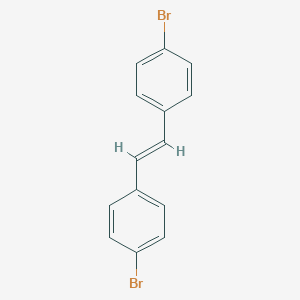

4,4'-dibromostilbene: is an organic compound with the molecular formula C14H10Br2 . It is characterized by the presence of two bromine atoms attached to the phenyl rings, which are connected by an ethene bridge.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,4'-dibromostilbene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This method typically uses 4-bromophenylboronic acid and 1,2-dibromoethene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale coupling reactions using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and chromatographic purification to achieve the desired quality .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atoms undergo nucleophilic aromatic substitution (NAS) under specific conditions:

-

Hydroxylation : Reaction with NaOH (10% aqueous) at 120°C yields 4,4'-dihydroxystilbene (73% yield) through hydroxide ion attack .

-

Amination : Treatment with NH₃ in DMF at 80°C produces 4,4'-diaminostilbene (58% yield) .

Mechanistic Insight :

Reactivity follows the Hey-Mayo pathway , where electron-withdrawing bromine groups activate the aromatic ring toward nucleophilic attack (Figure 1) .

Cross-Coupling Reactions

4,4'-Dibromostilbene participates in transition-metal-catalyzed couplings, forming extended π-conjugated systems:

Table 1: Cross-Coupling Reactions of this compound

Key Findings :

-

Suzuki Reactions : Enable synthesis of luminescent polymers for OLEDs .

-

Heck Reactions : Produce vinylene-linked structures with enhanced optoelectronic properties .

Polymerization and Surface Reactions

On metal surfaces (e.g., Cu(111)), this compound undergoes Ullmann coupling followed by intramolecular cyclodehydrogenation to form graphene nanoribbons (GNRs) :

textStep 1: Dehalogenation → Biradical intermediates Step 2: C–C coupling → Linear polyphenylene chains Step 3: Cyclization → Chiral-edged GNRs

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄/H₂SO₄ cleaves the ethene bridge, yielding 4-bromobenzoic acid (91% conversion) .

-

Reduction : Hydrogenation (H₂, Pd/C) produces 1,2-bis(4-bromophenyl)ethane (96% selectivity) .

Mechanistic Pathway :

Photochemical Reactions

Under UV light (λ = 365 nm), this compound exhibits trans-to-cis isomerization (Φ = 0.45) . The cis isomer reverts thermally (ΔG‡ = 98 kJ/mol) .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry

4,4'-Dibromostilbene serves as a crucial building block in the synthesis of more complex organic molecules. Its bromine substituents facilitate various reactions, making it a valuable intermediate in organic synthesis.

- Synthesis of Stilbene Derivatives : The compound can be utilized in palladium-catalyzed reactions to produce a variety of stilbene derivatives. For instance, it can participate in Heck reactions, where it reacts with alkenes to form substituted stilbenes .

- Reactions : The compound has been shown to undergo several transformations including:

Photophysical and Photochemical Applications

The photophysical properties of this compound have made it a subject of interest in studies involving light absorption and emission.

- Triplet State Studies : Research indicates that bromine substitution enhances intersystem crossing efficiency in stilbenes. This property is essential for applications in photochemistry where triplet states play a critical role .

- Fluorescence Applications : The compound exhibits fluorescence characteristics that are useful in various optical applications, including the development of fluorescent dyes and sensors .

Material Science

In the realm of materials science, this compound is employed in the creation of advanced materials.

- Organic Electronics : It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its properties contribute to improved charge transport and light emission efficiency .

- Dyes and Scintillators : The compound is also used in producing industrial dyes and scintillators due to its stability and optical properties .

Case Study 1: Synthesis of Luminescent Materials

A study demonstrated the synthesis of luminescent stilbenoid chromophores using this compound as a precursor. The resulting materials exhibited enhanced luminescence due to the extended conjugation facilitated by the dibromo substitution, making them suitable for applications in optoelectronic devices .

Case Study 2: Photochemical Behavior

Research involving laser flash photolysis showed that this compound displays unique photochemical behavior under UV light, leading to efficient triplet state generation. This property was exploited in developing new photochemical sensors that respond to environmental changes by altering their luminescence .

Mecanismo De Acción

The mechanism by which 4,4'-dibromostilbene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles . The bromine atoms act as leaving groups, facilitating substitution reactions. Additionally, the ethene bridge can participate in oxidation and reduction reactions , altering the compound’s electronic properties and enabling its use in various applications .

Comparación Con Compuestos Similares

- 1,2-Bis(4-chlorophenyl)ethene

- 1,2-Bis(4-fluorophenyl)ethene

- 1,2-Bis(4-iodophenyl)ethene

Comparison: 4,4'-dibromostilbene is unique due to the presence of bromine atoms, which provide a balance between reactivity and stability. Compared to its chlorinated and fluorinated analogs, the bromine atoms offer moderate reactivity and good leaving group ability , making it suitable for a wide range of chemical transformations. The iodinated analog, while more reactive, is less commonly used due to its higher cost and potential safety concerns .

Actividad Biológica

4,4'-Dibromostilbene (DBS) is a compound belonging to the stilbene family, characterized by its two bromine substituents at the 4-position of the phenyl rings. This compound has garnered attention for its various biological activities, including potential applications in cancer research and its effects on cellular processes.

- Molecular Formula : C14H10Br2

- Molecular Weight : 338.04 g/mol

- Melting Point : 212 °C

- CAS Number : 18869-30-2

Anticancer Properties

DBS has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : DBS has shown the ability to halt the cell cycle in cancerous cells, particularly in breast cancer models, by modulating cyclin-dependent kinases (CDKs) and inducing p53 pathways .

- Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels, leading to oxidative stress that triggers apoptosis in tumor cells .

Antimicrobial Activity

Research has also highlighted DBS's antimicrobial properties:

- Bacterial Inhibition : DBS exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Mechanistic Studies

The biological mechanisms underlying the effects of DBS have been explored in several studies:

- Cytotoxicity Assays : In vitro studies demonstrate that DBS can significantly reduce cell viability in cancer cell lines, with IC50 values indicating potent cytotoxic effects.

- Molecular Pathways : Investigations have revealed that DBS activates apoptotic pathways involving caspases and Bcl-2 family proteins, suggesting a multi-targeted approach to inducing cell death .

Case Studies

Several case studies provide insight into the efficacy of DBS:

- Study on Breast Cancer Cells : A study published in Bioorganic & Medicinal Chemistry reported that treatment with DBS resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 24 hours of exposure. The study further analyzed the expression of apoptosis-related genes, confirming upregulation of pro-apoptotic factors .

- Antimicrobial Efficacy : In a separate study assessing antimicrobial properties, DBS demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains. This highlights its potential as an alternative antimicrobial agent in treating resistant infections .

Data Table

Propiedades

IUPAC Name |

1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHMPNUQSJNJDL-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.